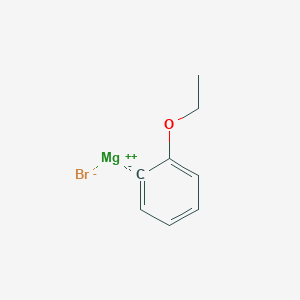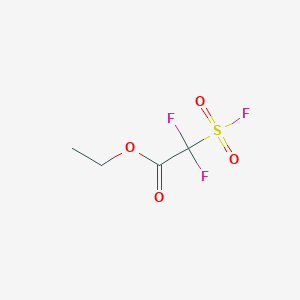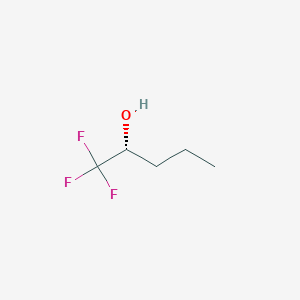
1,1,1-Trifluoro-2-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-pentanol, also known as Trifluoro-2-pentanol or TFP, is an important chemical compound in the field of organic chemistry. It is a colorless liquid with a strong odor and low toxicity. It is used in a variety of applications, from pharmaceuticals to agricultural products. In
Aplicaciones Científicas De Investigación
1,1,1-1,1,1-Trifluoro-2-pentanolpentanol has a number of scientific research applications. It is used as a solvent in a variety of reactions, including nucleophilic substitution reactions, rearrangement reactions, and cycloaddition reactions. It is also used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
1,1,1-1,1,1-Trifluoro-2-pentanolpentanol is an organic compound that has the ability to act as a proton acceptor. This means that it can accept protons from other molecules, resulting in a change in the chemical structure of the molecule. This mechanism of action is important in a variety of reactions, such as the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
1,1,1-1,1,1-Trifluoro-2-pentanolpentanol has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to act as an inhibitor of certain enzymes, including cytochrome P450 and cytochrome b5. It has also been shown to have an effect on the metabolism of certain drugs, such as warfarin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1-1,1,1-Trifluoro-2-pentanolpentanol has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive reagent, making it a cost-effective choice for many experiments. Additionally, it is a relatively non-toxic compound, making it a safe choice for laboratory use. However, it is important to note that 1,1,1-1,1,1-Trifluoro-2-pentanolpentanol is a volatile compound, meaning that it can evaporate quickly and should be stored in a tightly sealed container.
Direcciones Futuras
1,1,1-1,1,1-Trifluoro-2-pentanolpentanol has the potential to be used in a variety of applications in the future. For example, it could be used as an additive in agricultural products to increase their shelf life. Additionally, it could be used as a reactant in the synthesis of novel pharmaceuticals or agrochemicals. Finally, it could be used as a catalyst in a variety of reactions, including nucleophilic substitution reactions, rearrangement reactions, and cycloaddition reactions.
Métodos De Síntesis
1,1,1-1,1,1-Trifluoro-2-pentanolpentanol can be synthesized in a variety of ways. The most common method is the reaction of trifluoroacetic acid with 2-pentanol. This reaction is carried out in the presence of a catalyst, such as pyridine, and proceeds in a two-step process. In the first step, the trifluoroacetic acid is reacted with the 2-pentanol to form a trifluoroacetate ester. In the second step, the trifluoroacetate ester is hydrolyzed to form the desired 1,1,1-trifluoro-2-pentanol.
Propiedades
IUPAC Name |
1,1,1-trifluoropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJROCLUIYGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

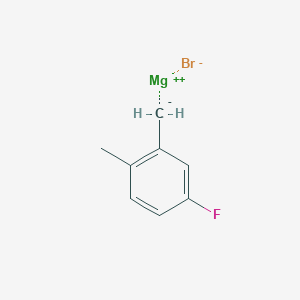





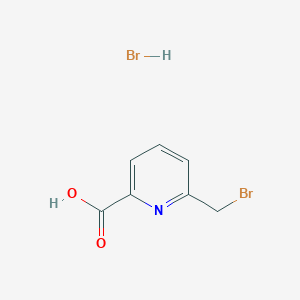

![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)

